molecular formula C27H27N3 B13767873 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone CAS No. 88738-70-9

4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone

Cat. No.: B13767873
CAS No.: 88738-70-9
M. Wt: 393.5 g/mol
InChI Key: XQLFGNAAIHYJKJ-SGWCAAJKSA-N
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Description

4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde group, which is further linked to a naphthylphenylhydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 4-(1-Pyrrolidinyl)benzaldehyde, which can be synthesized by the reaction of pyrrolidine with benzaldehyde under acidic conditions . The resulting 4-(1-Pyrrolidinyl)benzaldehyde is then reacted with 1-naphthylphenylhydrazine in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzaldehyde or naphthylphenylhydrazone moieties are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.

    Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The naphthylphenylhydrazone moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperidinyl)benzaldehyde: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.

    4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring, offering different chemical reactivity and biological activity.

    4-(1H-Pyrazol-1-yl)benzaldehyde: Features a pyrazole ring, which can influence its pharmacological properties.

Uniqueness

The presence of both the pyrrolidine ring and the naphthylphenylhydrazone moiety allows for versatile interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

88738-70-9

Molecular Formula

C27H27N3

Molecular Weight

393.5 g/mol

IUPAC Name

1-naphthalen-1-yl-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]cyclohexa-2,4-dien-1-amine

InChI

InChI=1S/C27H27N3/c1-4-17-27(18-5-1,26-12-8-10-23-9-2-3-11-25(23)26)29-28-21-22-13-15-24(16-14-22)30-19-6-7-20-30/h1-5,8-17,21,29H,6-7,18-20H2/b28-21+

InChI Key

XQLFGNAAIHYJKJ-SGWCAAJKSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=N/NC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=NNC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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